Cas no 19777-68-5 ((S)-2,3-Diaminopropanoic acid dihydrochloride)

(S)-2,3-Diaminopropanoic acid dihydrochloride 化学的及び物理的性質
名前と識別子
-
- (S)-2,3-Diaminopropanoic acid dihydrochloride
- (R)-(-)-2,3-diaminopropanoic acid hydrochloride
- (R)-2,3-diaminopropanoic acid hydrochloride
- (R)-2,3-diaminopropionic acid hydrochloride
- (R)-2,3-diaminopropionic acid monohydrochloride
- AK-61234
- ANW-73464
- CTK8C4902
- D-2,3-diaminopropionic acid hydrochloride
- D-2,3-diaminopropionic acid monohydrochloride
- I04-1226
- KB-211029
- R-(-)-2,3-diaminopropanoic acid hydrochloride
- L-2,3-Diaminopropionic acid dihydrochloride
- L-Dap.2HCl
- 3-Amino-L-alanine dihydrochloride
- (S)-2,3-Diaminopropionic acid 2HCl
- L-Alanine, 3-aMino-, dihydrochloride
- -2,3-Diaminopropanoic acid dihydrochloride
- (S)-2,3-Diaminopropanoicaciddihydrochloride
- EN300-322285
- 19777-68-5
- DTXSID50678753
- (2s)-2,3-Diaminopropanoic acid dihydrochloride
- (2S)-2,3-diaminopropanoic acid;dihydrochloride
- 2,3-DIAMINOPROPIONIC ACID DIHYDROCHLORIDE
- SCHEMBL5972746
- FS-3898
- s-2,3-diaminopropionic acid 2hcl
- AKOS015892819
- L-Alanine, 3-amino-, hydrochloride (1:2)
- 3-Amino-L-alanine--hydrogen chloride (1/2)
- A850902
- DB-353653
- CS-0216030
-
- MDL: MFCD09834720
- インチ: InChI=1S/C3H8N2O2.2ClH/c4-1-2(5)3(6)7;;/h2H,1,4-5H2,(H,6,7);2*1H/t2-;;/m0../s1
- InChIKey: TYEJBZICQABABM-JIZZDEOASA-N
- ほほえんだ: C([C@@H](C(=O)O)N)N.Cl.Cl
計算された属性
- せいみつぶんしりょう: 176.0119330g/mol
- どういたいしつりょう: 176.0119330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 73.3
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.3Ų
(S)-2,3-Diaminopropanoic acid dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-322285-2.5g |
(2S)-2,3-diaminopropanoic acid dihydrochloride |
19777-68-5 | 95% | 2.5g |
$25.0 | 2023-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S35670-25g |
(S)-2,3-Diaminopropanoic acid dihydrochloride |
19777-68-5 | 97% | 25g |
¥4059.0 | 2024-07-19 | |
Enamine | EN300-322285-25.0g |
(2S)-2,3-diaminopropanoic acid dihydrochloride |
19777-68-5 | 95% | 25.0g |
$100.0 | 2023-02-24 | |
Enamine | EN300-322285-0.25g |
(2S)-2,3-diaminopropanoic acid dihydrochloride |
19777-68-5 | 95% | 0.25g |
$19.0 | 2023-09-04 | |
Advanced ChemBlocks | P40075-1G |
(S)-2,3-Diaminopropionic acid dihydrochloride |
19777-68-5 | 95% | 1G |
$65 | 2023-07-10 | |
Enamine | EN300-322285-5g |
(2S)-2,3-diaminopropanoic acid dihydrochloride |
19777-68-5 | 95% | 5g |
$26.0 | 2023-09-04 | |
Enamine | EN300-322285-25g |
(2S)-2,3-diaminopropanoic acid dihydrochloride |
19777-68-5 | 95% | 25g |
$100.0 | 2023-09-04 | |
Enamine | EN300-322285-100g |
(2S)-2,3-diaminopropanoic acid dihydrochloride |
19777-68-5 | 95% | 100g |
$287.0 | 2023-09-04 | |
1PlusChem | 1P002BHJ-500mg |
L-Alanine, 3-amino-, hydrochloride (1:2) |
19777-68-5 | 95% | 500mg |
$57.00 | 2025-03-20 | |
1PlusChem | 1P002BHJ-25g |
L-Alanine, 3-amino-, hydrochloride (1:2) |
19777-68-5 | 95% | 25g |
$180.00 | 2023-12-19 |
(S)-2,3-Diaminopropanoic acid dihydrochloride 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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(S)-2,3-Diaminopropanoic acid dihydrochlorideに関する追加情報
(S)-2,3-Diaminopropanoic acid dihydrochloride and its Significance in Modern Chemical Biology
The compound with the CAS number 19777-68-5, known as (S)-2,3-Diaminopropanoic acid dihydrochloride, represents a critical building block in the realm of chemical biology and pharmaceutical research. This enantiomerically pure compound has garnered significant attention due to its unique structural and functional properties, which make it invaluable in the synthesis of complex biomolecules and the development of novel therapeutic agents.
(S)-2,3-Diaminopropanoic acid dihydrochloride is an L-amino acid derivative, characterized by its chiral center at the second carbon atom. This chirality is essential for its biological activity, as many biological systems are highly selective for specific enantiomers. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it more accessible for various biochemical applications. Its molecular formula, C₄H₁₁Cl₂N₂O₂, underscores its composition as a derivative of propanoic acid with two amino groups and two chloride ions.
In recent years, the demand for enantiomerically pure amino acids has surged due to their role in drug development. Many pharmaceuticals on the market today are chiral drugs, meaning they contain one or more stereocenters that are crucial for their efficacy and safety. The synthesis of these drugs often requires highly pure enantiomers to avoid the formation of inactive or even harmful isomers. (S)-2,3-Diaminopropanoic acid dihydrochloride serves as a key intermediate in the production of such chiral drugs, facilitating the construction of complex molecular architectures that mimic natural biomolecules.
The utility of (S)-2,3-Diaminopropanoic acid dihydrochloride extends beyond drug synthesis. It has been employed in the development of protease inhibitors, which are essential tools in both research and therapeutic applications. Proteases are enzymes that play a pivotal role in various biological processes, including signal transduction and protein degradation. Inhibiting specific proteases can lead to the development of treatments for diseases such as cancer, inflammation, and infectious disorders. The structural features of (S)-2,3-Diaminopropanoic acid dihydrochloride allow it to interact with protease active sites effectively, making it a valuable scaffold for designing potent inhibitors.
Recent advancements in computational chemistry have further highlighted the importance of (S)-2,3-Diaminopropanoic acid dihydrochloride. Molecular modeling studies have demonstrated its potential as a ligand in fragment-based drug design (FBDD). FBDD is an approach that relies on identifying small molecular fragments capable of binding to target proteins. These fragments can then be chemically modified to enhance their binding affinity and specificity. The versatility of (S)-2,3-Diaminopropanoic acid dihydrochloride in such computational studies underscores its significance as a tool for discovering new therapeutic agents.
The role of this compound in peptide mimetics is another area where it has made notable contributions. Peptide mimetics are synthetic molecules designed to mimic the bioactivity of natural peptides but with improved pharmacokinetic properties. They are particularly useful in cases where natural peptides suffer from poor stability or immunogenicity. By incorporating (S)-2,3-Diaminopropanoic acid dihydrochloride into peptide mimetic structures, researchers can enhance their binding affinity and selectivity while reducing their susceptibility to degradation by enzymes.
In conclusion, (S)-2,3-Diaminopropanoic acid dihydrochloride (CAS no 19777-68-5) is a multifaceted compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features and enantiopurity make it an indispensable tool for synthesizing complex biomolecules and developing novel therapeutic agents. As research continues to evolve, the importance of this compound is likely to grow further, driving innovation in drug discovery and molecular medicine.
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